molecular formula C12H9F4NO B3042238 5-Fluoro-4-methoxy-6-methyl-2-(trifluoromethyl)quinoline CAS No. 537033-76-4

5-Fluoro-4-methoxy-6-methyl-2-(trifluoromethyl)quinoline

Cat. No. B3042238
CAS RN: 537033-76-4
M. Wt: 259.2 g/mol
InChI Key: UAMQAVATIOIALM-UHFFFAOYSA-N
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Description

“5-Fluoro-4-methoxy-6-methyl-2-(trifluoromethyl)quinoline” is a chemical compound . It’s part of a class of compounds that contain a trifluoromethyl group, which are found in many FDA-approved drugs . Trifluoromethyl-containing compounds have been found to exhibit numerous pharmacological activities .


Synthesis Analysis

The synthesis of such compounds often involves Suzuki–Miyaura coupling, a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction . This process uses organoboron reagents, which are relatively stable, readily prepared, and generally environmentally benign .


Chemical Reactions Analysis

The Suzuki–Miyaura coupling reaction is a key process in the chemical reactions involving this compound . This reaction involves the oxidative addition of palladium to form a new Pd–C bond .

Scientific Research Applications

Neuroscience and Pain Management

Organic Synthesis and Boron Reagents

Dye Chemistry and Cyanine Dyes

Remember, FMMTQ’s versatility extends beyond these fields, and ongoing research continues to uncover new applications. Whether it’s combating bacteria or enhancing liquid crystal displays, this trifluoromethyl-substituted quinoline has left its mark in scientific exploration.

properties

IUPAC Name

5-fluoro-4-methoxy-6-methyl-2-(trifluoromethyl)quinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F4NO/c1-6-3-4-7-10(11(6)13)8(18-2)5-9(17-7)12(14,15)16/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAMQAVATIOIALM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)N=C(C=C2OC)C(F)(F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F4NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Fluoro-4-methoxy-6-methyl-2-(trifluoromethyl)quinoline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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